molecular formula C7H14O3 B8231522 Methyl (S)-2-Methoxy-3-methylbutanoate

Methyl (S)-2-Methoxy-3-methylbutanoate

Cat. No.: B8231522
M. Wt: 146.18 g/mol
InChI Key: SKLJCKZESWZYFG-LURJTMIESA-N
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Description

Methyl (S)-2-Methoxy-3-methylbutanoate: is an organic compound known for its distinctive ester functional group. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in the synthesis of various chemicals and has applications in different fields such as pharmaceuticals, flavorings, and fragrances.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: One common method to synthesize Methyl (S)-2-Methoxy-3-methylbutanoate is through the esterification of (S)-2-Methoxy-3-methylbutanoic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions to drive the reaction to completion.

    Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl (S)-2-Methoxy-3-methylbutanoate can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: This compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group, forming amides or other esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed:

    Oxidation: (S)-2-Methoxy-3-methylbutanoic acid or corresponding ketones.

    Reduction: (S)-2-Methoxy-3-methylbutanol.

    Substitution: Amides or other esters depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Chiral Intermediates: Methyl (S)-2-Methoxy-3-methylbutanoate is used as a chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Biology:

    Flavor and Fragrance Industry: This compound is used as a flavoring agent due to its pleasant aroma and taste, making it valuable in the food and beverage industry.

Medicine:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, especially those requiring chiral purity.

Industry:

    Chemical Manufacturing: Used in the production of fine chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism by which Methyl (S)-2-Methoxy-3-methylbutanoate exerts its effects depends on its application. In chemical reactions, its ester group is typically the reactive site, undergoing nucleophilic attack or other transformations. In biological systems, its chiral nature can influence its interaction with enzymes and receptors, leading to specific biological activities.

Comparison with Similar Compounds

    Methyl ®-2-Methoxy-3-methylbutanoate: The enantiomer of Methyl (S)-2-Methoxy-3-methylbutanoate, which has similar chemical properties but different biological activities due to its chirality.

    Ethyl (S)-2-Methoxy-3-methylbutanoate: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and applications.

    Methyl (S)-2-Ethoxy-3-methylbutanoate: Similar ester but with an ethoxy group, leading to different physical and chemical properties.

Uniqueness: this compound is unique due to its specific chiral configuration and the presence of a methoxy group, which influences its reactivity and interaction with biological systems. This makes it particularly valuable in applications requiring chiral purity and specific chemical properties.

Properties

IUPAC Name

methyl (2S)-2-methoxy-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(2)6(9-3)7(8)10-4/h5-6H,1-4H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLJCKZESWZYFG-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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